1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene
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Overview
Description
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It consists of a benzene ring substituted with a chlorine atom and a side chain containing an aminomethyl group and a pentan-3-yl group. This compound is of interest in both synthetic organic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzene and 3-aminomethylpentane.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions: Typical reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUVECLPRIODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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